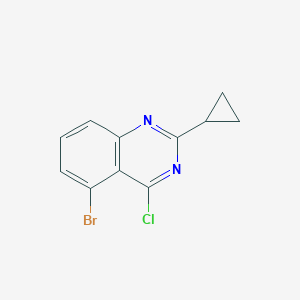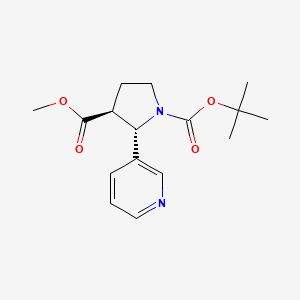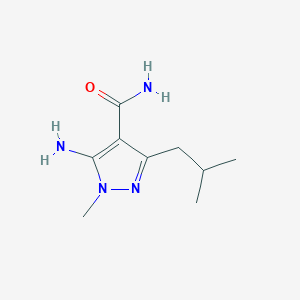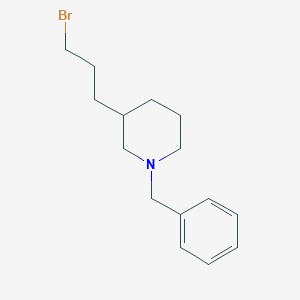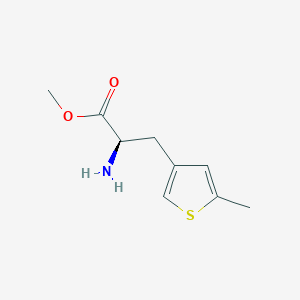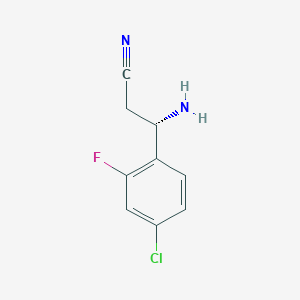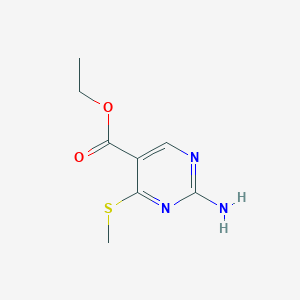![molecular formula C13H16N2O3 B13037752 Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate typically involves the reaction of benzo[D]isoxazole derivatives with ethyl 2-(dimethylamino)acetate under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can be compared with other isoxazole derivatives, such as:
- Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(methylamino)acetate
- Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(ethylamino)acetate
These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
ethyl 2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-4-17-13(16)12(15(2)3)11-9-7-5-6-8-10(9)18-14-11/h5-8,12H,4H2,1-3H3 |
Clé InChI |
NCJMFNRTPXPAKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NOC2=CC=CC=C21)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


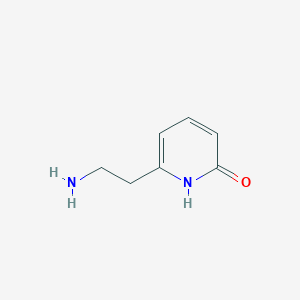

![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)

